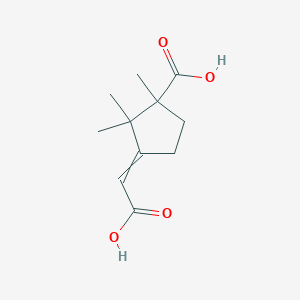![molecular formula C14H16N4.ClH<br>C14H17ClN4 B14726519 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride CAS No. 6416-59-7](/img/structure/B14726519.png)
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzene ring substituted with two amino groups, a methyl group, and an azo linkage to a methylphenyl group. The monohydrochloride form indicates the presence of one hydrochloride molecule associated with the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride typically involves the following steps:
Diazotization: The starting material, 2-methylphenylamine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-Benzenediamine, 4-methyl- to form the azo compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
相似化合物的比较
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar structure but lacks the azo linkage.
1,3-Benzenediamine, 2-methyl-: Similar structure with a different methyl group position.
1,2-Benzenediamine, 4-methyl-: Similar structure with different amino group positions.
Uniqueness
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is unique due to the presence of the azo linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets and contributes to its diverse applications in various fields.
属性
CAS 编号 |
6416-59-7 |
|---|---|
分子式 |
C14H16N4.ClH C14H17ClN4 |
分子量 |
276.76 g/mol |
IUPAC 名称 |
4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16;/h3-8H,15-16H2,1-2H3;1H |
InChI 键 |
CNBDSLCBPQDKJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


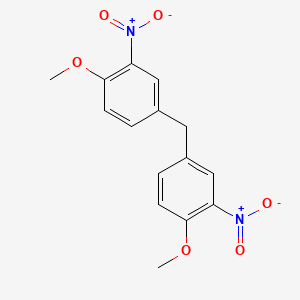
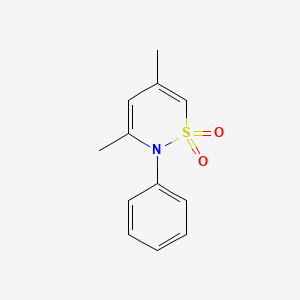
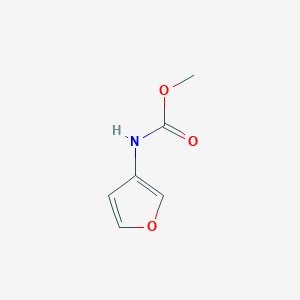



![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
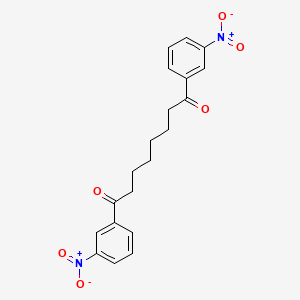
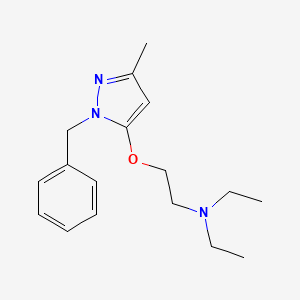
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
